Tame Tame TAMe is an L-arginine ester that is methyl L-argininate in which one of the hydrogens attached to the alpha-nitrogen is substituted by a tosyl group. It is a L-arginine ester, a sulfonamide, a methyl ester and a member of guanidines.
Arginine derivative which is a substrate for many proteolytic enzymes. As a substrate for the esterase from the first component of complement, it inhibits the action of C(l) on C(4).
Brand Name: Vulcanchem
CAS No.: 901-47-3
VCID: VC20748113
InChI: InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC
Molecular Formula: C14H22N4O4S
Molecular Weight: 342.42 g/mol

Tame

CAS No.: 901-47-3

Cat. No.: VC20748113

Molecular Formula: C14H22N4O4S

Molecular Weight: 342.42 g/mol

* For research use only. Not for human or veterinary use.

Tame - 901-47-3

CAS No. 901-47-3
Molecular Formula C14H22N4O4S
Molecular Weight 342.42 g/mol
IUPAC Name methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate
Standard InChI InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1
Standard InChI Key FKMJXALNHKIDOD-LBPRGKRZSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC
Boiling Point 86.3 °C
Flash Point -11 °C
Melting Point -80 °C

Tert-Amyl Methyl Ether (TAME)

PropertyValue
Chemical Formula(CH₃)₃CH₂COCH₃
Boiling Point86°C
Freezing Point-80°C
OdorEthereous
Peroxide FormationDoes not form peroxides on storage
Stabilizer RequirementNone required

Manufacturing Process and Synthesis

Tert-Amyl Methyl Ether is produced through a series of carefully controlled catalytic reactions. The manufacturing process typically involves:

  • Catalytic reaction between methanol (MeOH) and 2-methyl-2-butene (2M2B)

  • Reaction with isoamylenes 2-methyl-1-butene (2M1B)

  • Three simultaneous equilibrium reactions occurring during production: two etherification reactions and one isomerization reaction between isoamylene

Research on optimizing the synthesis process has involved experiments conducted in batch reactors at temperatures ranging from 313-343 K (40-70°C), using ion-exchange resins as catalysts. Specifically, studies have utilized the NKC-9 ion-exchange resin to catalyze the synthesis of Tert-Amyl Methyl Ether from ethanol and 2-methyl-1-butene . The reaction pressure is calculated using Gibbs free energy minimization methods, with activity coefficients calculated using the Wilson method to determine equilibrium constants .

Applications and Industrial Uses

Tert-Amyl Methyl Ether serves several critical functions across different industries:

Fuel Enhancement and Oxygenation

The primary application of Tert-Amyl Methyl Ether is as an oxygenate additive in gasoline, where it serves multiple purposes:

  • Octane enhancement: Improves the performance characteristics of the fuel by increasing its octane number

  • Replacement for banned tetraethyl lead compounds: Provides a more environmentally acceptable means of enhancing fuel performance

  • Oxygen content enhancement: Increases the oxygen content in gasoline, ensuring more complete fuel combustion

The addition of Tert-Amyl Methyl Ether to fuel results in reduced emissions of volatile organic compounds and promotes complete combustion, thereby minimizing harmful emissions including hydrocarbons, nitrogen oxides (NOx), and sulfur oxides (SOx) .

Chemical Solvent Applications

Tert-Amyl Methyl Ether has gained recognition as an environmentally friendly alternative to traditional ether solvents in organic synthesis. Its wide temperature operating range (from -80°C to 86°C) makes it suitable for diverse reaction conditions . It functions effectively as:

  • A reaction medium for condensation reactions

  • A medium for coupling reactions, including Grignard reactions and Suzuki reactions

  • A medium for metal hydride reductions

  • An extraction solvent that can replace more environmentally problematic solvents such as dichloromethane, aromatics, and other ethers

Table 2: Applications of Tert-Amyl Methyl Ether

Application CategorySpecific UsesBenefits
Fuel AdditiveOctane enhancementImproves fuel performance
Fuel AdditiveReplacement for tetraethyl leadReduces environmental impact
Fuel AdditiveOxygen content enhancementEnsures complete combustion
SolventMedium for condensation reactionsEnvironmentally friendly alternative
SolventMedium for coupling reactionsWide temperature range for reactions
SolventExtraction solventReplaces more harmful solvents

Market Analysis and Future Prospects

The global Tert-Amyl Methyl Ether market is influenced by several key factors that shape its growth trajectory:

Market Drivers

  • Government Initiatives: Stringent regulations regarding the mandatory use of oxygenating agents in fuel to ensure complete combustion and minimize exhaust gas emissions (particularly SOx and NOx) have boosted demand for Tert-Amyl Methyl Ether and similar ether compounds

  • Industry Demand: Increasing fuel consumption across various sectors, including oil & gas and marine industries, is creating substantial demand for Tert-Amyl Methyl Ether as a fuel additive

Market Segmentation

The market for Tert-Amyl Methyl Ether can be segmented in multiple ways:

  • By Application:

    • Fuel additives

    • Chemical intermediates

    • Others

  • By Geography:

    • North America

    • Europe

    • Asia Pacific (accounts for the largest market share)

    • Latin America

    • Middle East and Africa

The Asia Pacific region holds a dominant position in the global market, primarily due to increasing fuel demand from rapidly developing Asian economies .

Key Market Players

Major companies active in the global Tert-Amyl Methyl Ether market include:

  • Triveni Interchem Pvt Ltd

  • BASF SE

  • Eastman Chemicals Company

  • Petroliam Nasional Berhad (Petronas)

Table 3: Market Drivers and Restraints for Tert-Amyl Methyl Ether

Factor TypeSpecific FactorsImpact
Market DriverStringent emission regulationsPositive
Market DriverIncreasing fuel consumptionPositive
Market DriverReplacement for banned tetraethyl leadPositive
Market RestraintHighly flammable natureNegative

Tosylarginine Methyl Ester (TAME)

Chemical Identity and Structure

Tosylarginine Methyl Ester represents an entirely different compound that also bears the abbreviation "TAME." It is an L-arginine ester in which one of the hydrogens attached to the alpha-nitrogen is substituted by a tosyl group .

Its detailed chemical characteristics include:

  • Molecular Formula: C₁₄H₂₂N₄O₄S

  • Molecular Weight: 342.42 g/mol

  • IUPAC Name: methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate

From a structural classification perspective, Tosylarginine Methyl Ester is:

  • An L-arginine ester

  • A sulfonamide

  • A methyl ester

  • A member of guanidines

Table 4: Physical and Chemical Properties of Tosylarginine Methyl Ester

PropertyValue
Molecular FormulaC₁₄H₂₂N₄O₄S
Molecular Weight342.42 g/mol
IUPAC Namemethyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate
Chemical ClassificationL-arginine ester, sulfonamide, methyl ester, guanidine

Biological Functions and Research Applications

Tosylarginine Methyl Ester serves primarily as a substrate for various proteolytic enzymes, making it valuable in biochemical and medical research. One of its significant biological functions is as a substrate for the esterase from the first component of complement, where it inhibits the action of C(1) on C(4) .

Its specific research applications include:

  • Studies involving enzymatic activity measurement

  • Complement system research

  • Proteolytic pathway investigations

Table 5: Biological Functions and Applications of Tosylarginine Methyl Ester

Function/ApplicationDescription
Enzyme SubstrateSubstrate for proteolytic enzymes
Complement SystemInhibits action of C(1) on C(4) as substrate for esterase

Comparative Analysis of the Two "Tame" Compounds

While sharing the same abbreviation, Tert-Amyl Methyl Ether and Tosylarginine Methyl Ester represent fundamentally different chemical entities with distinct:

  • Chemical structures and compositions

  • Physical properties and characteristics

  • Applications and uses across industries

  • Target industries (fuel/chemical vs. biochemical/medical research)

Table 6: Comparative Analysis of the Two "Tame" Compounds

CharacteristicTert-Amyl Methyl EtherTosylarginine Methyl Ester
Chemical ClassEtherL-arginine ester
Formula(CH₃)₃CH₂COCH₃C₁₄H₂₂N₄O₄S
Primary ApplicationFuel oxygenateEnzyme substrate
IndustryPetroleum/ChemicalBiochemical/Medical
Physical StateLiquid with ethereous odorNot specified in sources

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